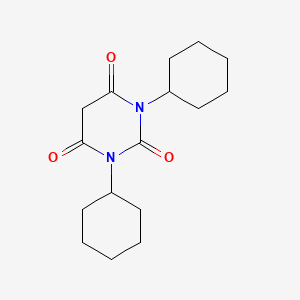

1,3-Dicyclohexylbarbituric acid

Descripción general

Descripción

1,3-Dicyclohexylbarbituric acid is a chemical compound with the molecular formula C16H24N2O3 . It has a molecular weight of 292.38 and is a white to yellow solid . The IUPAC name for this compound is 1,3-dicyclohexyl-2,4,6 (1H,3H,5H)-pyrimidinetrione .

Molecular Structure Analysis

The InChI code for 1,3-Dicyclohexylbarbituric acid is 1S/C16H24N2O3/c19-14-11-15 (20)18 (13-9-5-2-6-10-13)16 (21)17 (14)12-7-3-1-4-8-12/h12-13H,1-11H2 . This indicates that the compound has a pyrimidinetrione core with two cyclohexyl groups attached at the 1 and 3 positions.Physical And Chemical Properties Analysis

1,3-Dicyclohexylbarbituric acid is a solid at 20 degrees Celsius . It has a density of 1.226g/cm3 and a melting point of 203 degrees Celsius . The boiling point is predicted to be 413.8 degrees Celsius at 760 mmHg .Safety and Hazards

The safety data sheet for 1,3-Dicyclohexylbarbituric acid suggests that in case of skin contact, one should remove all contaminated clothing and rinse skin with water . If skin irritation or rash occurs, medical advice should be sought . The same applies for eye contact . In case of ingestion, one should rinse their mouth and seek medical advice if they feel unwell .

Mecanismo De Acción

Target of Action

1,3-Dicyclohexylbarbituric acid is a cytotoxic drug that primarily targets DNA within cells . It binds to DNA, thereby inhibiting protein synthesis . This interaction with DNA is crucial for its role as an antineoplastic agent, which is used for the treatment of certain types of cancer .

Mode of Action

The mode of action of 1,3-Dicyclohexylbarbituric acid involves binding to DNA and inhibiting protein synthesis . This interaction disrupts the normal function of the cell, leading to cell death. This is particularly effective against human carcinoma cells, both in vitro and in vivo .

Pharmacokinetics

It is known that the compound has hydrophobic properties and can be transferred through membranes by passive diffusion . . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of 1,3-Dicyclohexylbarbituric acid is the death of cancer cells. By binding to DNA and inhibiting protein synthesis, the compound disrupts the normal functioning of the cell . This leads to cell death, making 1,3-Dicyclohexylbarbituric acid an effective antineoplastic agent against certain types of cancer .

Action Environment

The action of 1,3-Dicyclohexylbarbituric acid can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature and solubility in organic solvents suggest that its action, efficacy, and stability might be affected by the lipid composition of cell membranes and the presence of organic molecules in the body . .

Propiedades

IUPAC Name |

1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQJMWBZWAUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957235 | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dicyclohexylbarbituric acid | |

CAS RN |

35824-91-0 | |

| Record name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35824-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 1,3-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1,3-dicyclohexylbarbituric acid synthesized?

A1: 1,3-Dicyclohexylbarbituric acid can be obtained through the photolysis of 1,3-dicyclohexyl-5-diazobarbituric acid in ethanol under an inert atmosphere (absence of air) [].

Q2: Does 1,3-dicyclohexylbarbituric acid exhibit any biological activity?

A2: While 1,3-dicyclohexylbarbituric acid itself is not extensively studied for biological activity, its structural analog, 5-(aminomethinyl)-1,3-dicyclohexylbarbituric acid, has demonstrated antineoplastic effects []. This suggests that modifications to the barbituric acid scaffold, particularly at the 5-position, can influence biological activity and warrant further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)

![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)

![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)